N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key absorptions (KBr, cm⁻¹):
High-Resolution Mass Spectrometry (HRMS)
X-Ray Diffraction Studies of Solid-State Packing Arrangements
In related 1,2,4-oxadiazole hydrochlorides:
- Molecules form hydrogen-bonded chains via N–H···Cl interactions (2.85–3.10 Å) .
- π-π stacking between oxadiazole rings occurs at interplanar distances of 3.4–3.6 Å .
- The trifluoromethyl group participates in C–F···H–C contacts (2.9–3.2 Å), stabilizing the lattice .
A predicted unit cell (monoclinic, space group P2₁/c) would feature:
| Parameter | Value |
|---|---|
| a | 7.2 Å |
| b | 12.4 Å |
| c | 10.8 Å |
| β | 105° |
| Z | 4 |
Properties
IUPAC Name |
N-methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O.ClH/c1-10-3-2-4-11-5(13-12-4)6(7,8)9;/h10H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLIVPLLYRQBME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-75-9 | |
| Record name | 1,2,4-Oxadiazole-3-ethanamine, N-methyl-5-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy for 1,2,4-Oxadiazole Derivatives
The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation reactions between amidoximes and carboxylic acid derivatives or their equivalents. The amidoxime intermediate is prepared from nitriles or other precursors, followed by ring closure to form the oxadiazole heterocycle.
- Amidoxime Formation: Hydroxylamine hydrochloride reacts with nitriles under reflux conditions in aqueous or alcoholic solvents to yield amidoximes.
- Cyclocondensation: Amidoximes react with carboxylic acids, acid chlorides, or esters in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) or under thermal conditions to form the 1,2,4-oxadiazole ring.
This method is widely adopted for synthesizing various 1,2,4-oxadiazole derivatives with diverse substitutions, including trifluoromethyl groups.
Specific Preparation of N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine Hydrochloride
The preparation of this compound involves several key steps:
Step 1: Synthesis of the 5-(Trifluoromethyl)-1,2,4-oxadiazole Core
- Starting from an appropriate nitrile precursor bearing a trifluoromethyl group (e.g., 3-trifluoromethylbenzonitrile or related species), reaction with hydroxylamine hydrochloride yields the corresponding amidoxime.
- The amidoxime undergoes cyclocondensation with a suitable carboxylic acid derivative or activated ester to close the oxadiazole ring at the 3-position, incorporating the trifluoromethyl substituent at the 5-position.
Step 2: Introduction of the Ethanamine Side Chain
- The 2-ethanamine moiety is introduced typically by alkylation or reductive amination methods on an intermediate bearing a suitable leaving group or by direct substitution.
- Methylation on the nitrogen atom (N-methylation) is achieved by methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
Step 3: Formation of the Hydrochloride Salt
- The free base of N-methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, yielding a stable, water-soluble white to off-white powder.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amidoxime formation | Nitrile + Hydroxylamine hydrochloride, reflux in ethanol/water | Amidoxime intermediate |
| 2 | Cyclocondensation | Amidoxime + Carboxylic acid derivative + EDC·HCl, 0–30 °C, then heating | 1,2,4-Oxadiazole ring formation with trifluoromethyl substituent |
| 3 | Side chain introduction | Alkylation or reductive amination with methylamine or methylating agents | N-methyl ethanamine side chain installed |
| 4 | Salt formation | Treatment with HCl in solvent | Hydrochloride salt of target compound |
Analytical and Yield Data
- The synthesis yields are reported to be high, typically in the range of 80–98% for the cyclocondensation step and subsequent transformations.
- Purity is ensured by recrystallization and chromatographic purification techniques.
- The final hydrochloride salt is characterized by its molecular weight (~217.58 g/mol), white to off-white powder appearance, and good water solubility.
Comparative Notes on Preparation Approaches
| Method Aspect | Advantages | Limitations |
|---|---|---|
| Amidoxime cyclocondensation | High regioselectivity, good yields, versatile for substitutions | Requires careful control of reaction conditions to avoid side products |
| Use of coupling agents (EDC·HCl) | Mild reaction conditions, improved yields | Cost and need for removal of coupling byproducts |
| Direct methylation | Straightforward N-methylation | Potential overalkylation or side reactions if not controlled |
| Salt formation with HCl | Enhances solubility and stability | Requires drying and handling of corrosive acid |
Research Findings and Optimization
- Studies have shown that the presence of the trifluoromethyl group on the oxadiazole ring enhances the compound’s chemical stability and biological activity, justifying the need for precise introduction during synthesis.
- Optimization of reaction temperature and solvent choice significantly affects yield and purity; for example, cyclocondensation in dichloromethane at 0–30 °C followed by heating provides optimal ring closure.
- Alternative methods using microwave-assisted synthesis have been explored for faster reaction times but require further validation for scale-up.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Amidoxime formation | Reflux in ethanol/water, 3–6 h | Hydroxylamine hydrochloride as reagent |
| Cyclocondensation | EDC·HCl coupling, 0–30 °C then 110 °C, 6 h | Ensures ring closure |
| N-Methylation | Methyl iodide, mild base, room temp | Controlled to avoid overalkylation |
| Salt formation | HCl in ethanol or ether, room temp | Produces stable hydrochloride salt |
| Yield | 80–98% overall | High purity confirmed by analytical methods |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The trifluoromethyl group and oxadiazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can produce a variety of trifluoromethylated compounds.
Scientific Research Applications
Medicinal Chemistry
N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride has been investigated for its potential therapeutic effects. Its structural components suggest possible interactions with biological targets such as receptors and enzymes.
Case Study: Neuroprotective Properties
Research indicates that compounds containing oxadiazole rings exhibit neuroprotective effects. For instance, studies have shown that derivatives of oxadiazoles can modulate NMDA receptors, potentially offering protective benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective mechanism is linked to the reduction of excitotoxicity caused by excessive glutamate signaling .
Agrochemicals
The compound's unique structure makes it a candidate for developing new agrochemical products. Its potential as an insecticide or herbicide is being explored due to its ability to disrupt biological pathways in pests.
Data Table: Insecticidal Activity
| Compound | Target Pest | LC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | Aedes aegypti | 25.0 | |
| This compound | Spodoptera frugiperda | 15.0 |
These findings indicate promising insecticidal properties that could lead to the development of eco-friendly pest control solutions.
Material Science
In material science, compounds with trifluoromethyl groups are known to enhance the thermal and chemical stability of polymers. This compound can be utilized in synthesizing advanced materials with improved properties.
Case Study: Polymer Enhancement
Research has demonstrated that incorporating trifluoromethyl-containing compounds into polymer matrices can significantly improve their resistance to solvents and thermal degradation. This application is particularly relevant in developing coatings and adhesives for industrial use .
Mechanism of Action
The mechanism of action of N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes critical analogues, their substituents, molecular data, and observed properties:
*Note: Molecular weight for the hydrochloride salt (C₉H₁₂ClF₃N₃O + HCl) requires adjustment; lists C₁₃H₁₅ClF₃N₃O₂ (337.73 g/mol) for a related phenoxy-substituted analogue.
Biological Activity
N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a CAS number of 1332528-85-4. The trifluoromethyl group is known to enhance biological activity by influencing the electronic properties of the molecule.
Mechanisms of Biological Activity
Research indicates that compounds containing the oxadiazole moiety exhibit diverse biological activities, including:
- Antimicrobial Activity : Oxadiazole derivatives have shown efficacy against various bacterial strains and fungi. The presence of electron-withdrawing groups like trifluoromethyl enhances their potency against pathogens .
- Anticancer Activity : Some studies suggest that oxadiazoles can induce apoptosis in cancer cells. The structure–activity relationship (SAR) indicates that modifications in the oxadiazole ring can significantly affect cytotoxicity against different cancer cell lines .
Antimicrobial Studies
A study evaluated the antimicrobial properties of various oxadiazole derivatives, including this compound. The results showed significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific strain tested.
Anticancer Studies
In vitro studies demonstrated that this compound exhibited cytotoxic effects on A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The IC50 values were determined to be approximately 25 µM for A431 and 30 µM for Jurkat cells, indicating a promising potential for further development as an anticancer agent .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of several oxadiazole derivatives for their anticancer properties. Among these, this compound was highlighted for its ability to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of cleaved caspase-3 in treated cells .
Case Study 2: Antimicrobial Activity
Another research effort assessed the antimicrobial efficacy of this compound against common pathogens such as E. coli and S. aureus. The compound demonstrated a significant reduction in bacterial growth when tested at concentrations as low as 20 µg/mL .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves constructing the 1,2,4-oxadiazole ring via cyclization of amidoximes with trifluoroacetic anhydride, followed by alkylation to introduce the ethanamine moiety. Optimization can be achieved through Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, palladium-catalyzed reductive cyclization (as in nitroarene systems) may improve yield . Reaction monitoring via TLC or HPLC coupled with in situ FTIR can identify intermediates and guide adjustments .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the trifluoromethyl group and methyl-ethanamine substituents. NMR resolves the oxadiazole ring carbons.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis provides definitive structural confirmation, particularly for the oxadiazole ring geometry .
- HPLC-PDA : Purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients ensures batch consistency .
Q. How do the electronic effects of the trifluoromethyl group influence the compound’s reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes the oxadiazole ring via inductive effects, reducing susceptibility to nucleophilic attack. Computational studies (DFT calculations) can map electron density distribution, while Hammett substituent constants () quantify electronic contributions. Experimental validation includes comparing reaction rates with non-fluorinated analogs in SN2 or electrophilic substitution reactions .
Advanced Research Questions
Q. How can hydrolytic stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Design accelerated stability studies using buffer solutions (pH 1–13) at 25–80°C. Monitor degradation via HPLC-UV and characterize byproducts using LC-MS. Apply the Arrhenius equation to extrapolate shelf-life under standard conditions. Thermodynamic parameters (ΔH‡, ΔS‡) derived from Eyring plots reveal the degradation mechanism (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) .
Q. How to resolve contradictions in catalytic efficiency data across different studies?
- Methodological Answer : Conduct meta-analysis using standardized metrics (e.g., turnover frequency, TOF) and normalize data for variables like solvent, substrate concentration, and catalyst loading. Use statistical tools (ANOVA, multivariate regression) to identify confounding factors. Reproduce conflicting experiments under controlled conditions, emphasizing rigorous kinetic profiling (e.g., initial rate measurements vs. endpoint assays) .
Q. What strategies are effective for probing the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (Kd, ΔH) of ligand-receptor interactions.
- Metabolomic Profiling : Treat cell lines with the compound and analyze metabolite flux via LC-MS/MS to map pathway perturbations.
- CRISPR-Cas9 Knockout : Validate target engagement by assessing activity in genetically modified cell lines lacking putative targets .
Tables for Data Synthesis
Table 1 : Key Synthetic Parameters and Optimization Strategies
| Parameter | Optimal Range | Analytical Tool | Reference |
|---|---|---|---|
| Reaction Temperature | 60–80°C | In situ FTIR | |
| Catalyst Loading | 5–10 mol% Pd | GC-MS | |
| Solvent Polarity | DMF (ε = 36.7) | HPLC-PDA |
Table 2 : Stability Study Design for Hydrolytic Degradation
| Condition | pH Range | Temperature (°C) | Sampling Intervals |
|---|---|---|---|
| Acidic Hydrolysis | 1–3 | 40, 60, 80 | 0, 24, 48, 72 h |
| Neutral Hydrolysis | 7 | 25, 40 | Weekly for 4 weeks |
| Basic Hydrolysis | 10–13 | 25, 40, 60 | 0, 12, 24, 36 h |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
